molecular formula C19H16N2O4S B2532355 N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 681157-67-5

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2532355
CAS No.: 681157-67-5
M. Wt: 368.41
InChI Key: FPJRTUNZCGUYAI-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a chromeno-thiazole core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethoxybenzoic acid with 2-aminothiazole, followed by cyclization to form the chromeno-thiazole core. The reaction conditions often involve the use of catalysts, such as acidic ionic liquids, and solvents like ethylene glycol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide stands out due to its unique chromeno-thiazole core, which combines the biological activities of both chromenes and thiazoles. This dual functionality enhances its potential as a therapeutic agent and makes it a valuable compound for further research and development .

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-23-12-7-11(8-13(9-12)24-2)18(22)21-19-20-17-14-5-3-4-6-15(14)25-10-16(17)26-19/h3-9H,10H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJRTUNZCGUYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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